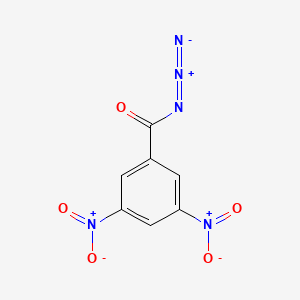

3,5-Dinitrobenzoyl azide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H3N5O5 |

|---|---|

Molecular Weight |

237.13 g/mol |

IUPAC Name |

3,5-dinitrobenzoyl azide |

InChI |

InChI=1S/C7H3N5O5/c8-10-9-7(13)4-1-5(11(14)15)3-6(2-4)12(16)17/h1-3H |

InChI Key |

ZEBAGWISRATDJH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)N=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Synthesis of 3,5-Dinitrobenzoyl Azide (B81097)

The conventional and most direct method for preparing 3,5-Dinitrobenzoyl azide involves the nucleophilic acyl substitution of 3,5-Dinitrobenzoyl chloride with an azide ion source, typically sodium azide. This reaction is a standard procedure for converting acyl chlorides into acyl azides.

The synthesis is generally carried out by dissolving 3,5-Dinitrobenzoyl chloride in a suitable organic solvent, such as acetone (B3395972) or tetrahydrofuran (B95107) (THF), and treating it with an aqueous solution of sodium azide. The reaction proceeds readily at or below room temperature. The azide ion (N₃⁻) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This leads to the displacement of the chloride ion and the formation of the this compound product. The resulting product can then be isolated through standard workup procedures. A method has been developed for the determination of azide as its 3,5-dinitrobenzoyl derivative using capillary electrophoresis, which relies on this derivatization reaction. researchgate.net

This established method is effective but involves the use of potentially hazardous reagents and solvents, prompting research into more advanced and safer synthetic alternatives.

While specific literature on green synthesis for this compound is limited, modern methodologies for the synthesis of acyl azides in general offer significant improvements in safety and environmental impact. These approaches focus on minimizing the handling of potentially explosive acyl azide intermediates and reducing waste.

Flow Chemistry: Continuous-flow systems are a significant advancement for the synthesis of acyl azides. rsc.orgakjournals.comresearchgate.netrsc.org In a typical flow process, a solution of the acyl chloride (like 3,5-Dinitrobenzoyl chloride) and a solution of sodium azide are pumped through separate channels to a microreactor where they mix and react. nih.gov The key advantages of this approach include:

Enhanced Safety: Only small quantities of the acyl azide are present in the reactor at any given time, minimizing the risks associated with the accumulation of unstable intermediates. akjournals.comrsc.org

Precise Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. akjournals.com

Integrated Workup: The product stream can be directly passed through subsequent reactors for in-situ reactions (e.g., Curtius rearrangement) or purification modules, creating a seamless and automated process. akjournals.comnih.gov

Ultrasound-Assisted Synthesis: Sonication is another green chemistry technique that can be applied to the synthesis of organic azides. researchgate.netmdpi.comnih.govnih.gov The application of ultrasonic waves to the reaction mixture creates acoustic cavitation—the formation, growth, and implosion of microscopic bubbles. This process generates localized hot spots with high temperature and pressure, which can significantly accelerate the reaction rate between the acyl chloride and the azide source. This method often leads to shorter reaction times, higher yields, and can sometimes be performed under milder conditions or with less solvent compared to conventional methods.

These modern approaches, particularly flow chemistry, represent a safer and more efficient future for the synthesis of this compound and other potentially hazardous chemical intermediates.

Precursor Chemistry: Research into 3,5-Dinitrobenzoyl Chloride

3,5-Dinitrobenzoyl chloride is the primary precursor for the synthesis of this compound and a widely used reagent in its own right.

3,5-Dinitrobenzoyl chloride is synthesized from 3,5-Dinitrobenzoic acid. The most common laboratory methods involve treating the carboxylic acid with a chlorinating agent to convert the hydroxyl group into a more reactive acyl chloride. Standard reagents used for this transformation include:

Thionyl chloride (SOCl₂)

Phosphorus pentachloride (PCl₅) akjournals.com

Phosphorus trichloride (B1173362) (PCl₃) wikipedia.org

For instance, the reaction with thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product. akjournals.comhansshodhsudha.comresearchgate.net Commercial preparations of 3,5-Dinitrobenzoyl chloride may be contaminated with the starting acid and can be purified by treatment with thionyl chloride in boiling benzene (B151609). researchgate.net

The structural and physical properties of 3,5-Dinitrobenzoyl chloride are well-characterized.

Table 1: Physicochemical Properties of 3,5-Dinitrobenzoyl Chloride

| Property | Value |

|---|---|

| Chemical Formula | C₇H₃ClN₂O₅ |

| Molar Mass | 230.56 g·mol⁻¹ wikipedia.org |

| Appearance | Solid |

| Melting Point | 68–69 °C wikipedia.org |

| Boiling Point | 196 °C at 11 mmHg wikipedia.org |

| CAS Number | 99-33-2 wikipedia.org |

The reactivity of 3,5-Dinitrobenzoyl chloride is dominated by the electrophilic nature of its carbonyl carbon, making it an excellent acylating agent. It is extensively used in several synthetic applications:

Derivatization of Alcohols and Amines: One of its primary uses is in analytical chemistry for the derivatization of alcohols and amines. wikipedia.org It reacts readily with the hydroxyl or amino groups to form crystalline ester or amide derivatives, respectively, which have sharp and well-defined melting points. akjournals.com This allows for the identification and characterization of unknown organic compounds, including amino acids. rsc.orgnih.govnih.gov The reaction is typically conducted in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. wikipedia.org

Synthesis of Amides and Esters: Beyond analytical derivatization, it is a key reagent in synthetic organic chemistry for introducing the 3,5-dinitrobenzoyl group into various molecules. This is leveraged in the synthesis of complex molecules, such as carbocyclic analogues of distamycin and chiral stationary phases for HPLC. researchgate.netnih.gov

Precursor for Reduction Reactions: 3,5-Dinitrobenzoyl chloride can be selectively reduced to other functional groups. For example, it can be reduced to 3,5-dinitrobenzyl alcohol using specific reducing agents. google.com This transformation provides a pathway to other 3,5-dinitrobenzyl compounds.

This versatile reactivity makes 3,5-Dinitrobenzoyl chloride a fundamental building block in both analytical and synthetic organic chemistry.

Chemical Reactivity and Mechanistic Investigations

Reaction Pathways Involving the Azide (B81097) Functional Group of 3,5-Dinitrobenzoyl azide

The azide functional group in this compound is the primary center of its characteristic reactivity, participating in rearrangements, nucleophilic substitutions, and cycloadditions.

The Curtius rearrangement is a key thermal decomposition reaction of acyl azides, including this compound, that results in the formation of an isocyanate with the loss of nitrogen gas. wikipedia.orgnih.govorganic-chemistry.org This rearrangement is a versatile method for converting carboxylic acids into amines, urethanes, and ureas via the isocyanate intermediate. nih.govnih.gov

The mechanism of the thermal Curtius rearrangement is now understood to be a concerted process. wikipedia.org This means the migration of the R-group and the expulsion of nitrogen gas occur simultaneously, avoiding the formation of a discrete acyl nitrene intermediate. wikipedia.orgmasterorganicchemistry.com This concerted pathway is supported by thermodynamic calculations and the absence of nitrene insertion byproducts in thermal reactions. wikipedia.org The migration of the dinitrobenzoyl group occurs with complete retention of its configuration. wikipedia.orgnih.gov

The resulting 3,5-dinitrophenyl isocyanate is a reactive intermediate that can be trapped by various nucleophiles. For instance, reaction with water leads to the formation of an unstable carbamic acid, which then decarboxylates to yield 3,5-dinitroaniline. nih.govorganic-chemistry.org Alcohols react with the isocyanate to form carbamates, and amines react to form urea (B33335) derivatives. wikipedia.orgnih.gov

Table 1: Products from the Curtius Rearrangement of this compound

| Reactant | Product |

|---|---|

| Water | 3,5-Dinitroaniline |

| Alcohol (e.g., Ethanol) | Ethyl 3,5-dinitrophenylcarbamate |

This table is generated based on the general reactivity of isocyanates formed from the Curtius rearrangement.

The synthesis of this compound is typically achieved through a nucleophilic acyl substitution reaction. In this reaction, the azide ion (N₃⁻), usually from sodium azide, acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 3,5-dinitrobenzoyl chloride. sci-hub.semasterorganicchemistry.comresearchgate.net The chloride ion, being a good leaving group, is subsequently displaced. masterorganicchemistry.com

The reaction is often carried out in a solvent such as glacial acetic acid or acetone (B3395972). sci-hub.se The azide ion is an excellent nucleophile for this transformation. masterorganicchemistry.com The general mechanism involves the attack of the azide ion on the carbonyl carbon, forming a tetrahedral intermediate, followed by the reformation of the carbonyl double bond and elimination of the chloride ion. masterorganicchemistry.com A method for the determination of azide involves its reaction with 3,5-dinitrobenzoyl chloride to form the corresponding azide derivative, which can be analyzed using high-performance liquid chromatography (HPLC). researchgate.netgoogle.com

Reaction Scheme: O₂N-C₆H₃(NO₂)-COCl + NaN₃ → O₂N-C₆H₃(NO₂)-CON₃ + NaCl

This reaction provides a direct and efficient route to this compound, the precursor for the Curtius rearrangement.

Organic azides are known to participate in 1,3-dipolar cycloaddition reactions, most notably the Huisgen [3+2] cycloaddition with alkynes to form 1,2,3-triazoles. wikipedia.orgsci-rad.com This reaction can be performed thermally or catalyzed by copper(I) or ruthenium. wikipedia.orgorganic-chemistry.org The thermal reaction often yields a mixture of 1,4- and 1,5-regioisomers, while the copper-catalyzed version (CuAAC) is highly regioselective for the 1,4-isomer, and the ruthenium-catalyzed reaction (RuAAC) selectively produces the 1,5-isomer. wikipedia.orgorganic-chemistry.org

While specific examples detailing the participation of this compound in [3+2] cycloadditions are not prevalent in the provided search results, the reactivity of aryl azides in these reactions is well-documented. acs.orgnih.govorganic-chemistry.org The electronic nature of the aryl group can influence the reaction. For instance, in ruthenium-catalyzed cycloadditions, aryl azides with strongly electron-withdrawing substituents, such as nitro groups, have been found to inhibit reactivity. organic-chemistry.org

Azides can also undergo [3+2] cycloaddition reactions with strained alkenes to form triazolines. nih.gov These reactions are often stereoselective. nih.gov The general principle involves the 1,3-dipolar nature of the azide group reacting with a dipolarophile (the alkyne or alkene). wikipedia.orguchicago.edursc.org

Table 2: General [3+2] Cycloaddition Reactions of Aryl Azides

| Reaction Type | Dipolarophile | Catalyst | Product | Regioselectivity |

|---|---|---|---|---|

| Huisgen Cycloaddition | Alkyne | Thermal | Mixture of 1,4- and 1,5-Triazoles | Low |

| CuAAC | Terminal Alkyne | Copper(I) | 1,4-Disubstituted 1,2,3-Triazole | High |

| RuAAC | Terminal/Internal Alkyne | Ruthenium | 1,5-Disubstituted 1,2,3-Triazole | High |

Role of the Dinitrobenzoyl Moiety in Modulating Reactivity

The 3,5-dinitrobenzoyl portion of the molecule significantly influences the reactivity of the azide functional group through its electronic properties.

The two nitro groups on the benzoyl moiety are powerful electron-withdrawing groups. They decrease the electron density of the aromatic ring and the attached carbonyl group through both inductive and resonance effects. nih.govresearchgate.net This strong electron-withdrawing nature has several consequences for the reactivity of this compound.

In the context of the Curtius rearrangement, the electron-withdrawing groups can influence the stability of the transition state. For nucleophilic attack on the carbonyl carbon, as in the formation of the azide from the acid chloride, the electron-withdrawing nitro groups make the carbonyl carbon more electrophilic and thus more susceptible to attack.

In cycloaddition reactions, the electronic nature of the azide is a critical factor. Research on ruthenium-catalyzed azide-alkyne cycloadditions has shown that while electron-rich and moderately electron-poor aryl azides react well, those with strongly electron-withdrawing substituents, like nitro groups, can exhibit inhibited reactivity. organic-chemistry.org

The dinitrobenzoyl group plays a directing role in the subsequent reactions of the molecule. Following the Curtius rearrangement, the 3,5-dinitrophenyl isocyanate formed is highly electrophilic due to the electron-withdrawing nitro groups, enhancing its reactivity toward nucleophiles.

Furthermore, the nitro groups themselves can be sites of chemical transformation, primarily through reduction. The reduction of nitroarenes can lead to nitroso, oxime, or amino groups, which opens up a variety of functionalization pathways. nih.gov In a study on related dinitrobenzamide mustards, the selective reduction of one nitro group over the other was shown to direct subsequent intramolecular reactions, highlighting the influence of the dinitrobenzoyl moiety on functionalization. nih.gov Reduction of the nitro group para to the amide linkage generated DNA cross-linking cytotoxins, while reduction of the ortho nitro group led to an inactivation pathway. nih.gov This demonstrates how the positions of the nitro groups on the benzoyl ring can dictate the outcome of subsequent chemical transformations.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3,5-Dinitrobenzoyl chloride |

| 3,5-Dinitroaniline |

| 3,5-Dinitrophenyl isocyanate |

| Sodium azide |

| 1,2,3-Triazole |

| Triazoline |

| N,N'-bis(3,5-dinitrophenyl)urea |

| Ethyl 3,5-dinitrophenylcarbamate |

Decomposition Pathways and Stability Studies of this compound

The stability and decomposition of this compound are critical aspects of its chemical profile, largely dictated by the energetic azide functional group and the presence of two nitro groups on the aromatic ring. Research into its reactivity has primarily focused on its thermal decomposition, which is known to be rapid and exothermic.

One key finding regarding the thermal stability of this compound is its explosive nature upon heating. The compound has a melting point of 107°C and is reported to explode with further heating, indicating significant thermal instability researchgate.net. This explosive character suggests that the decomposition process involves a rapid release of gaseous products and a substantial amount of energy.

The principal decomposition pathway for this compound, like other aroyl azides, is the Curtius rearrangement. This reaction involves the thermal or photochemical decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas (N₂) nih.govcdc.govnih.gov. The thermal Curtius rearrangement is generally considered to be a concerted process, where the migration of the aryl group and the elimination of nitrogen gas occur simultaneously, avoiding the formation of a discrete nitrene intermediate nih.gov.

The table below summarizes the key compounds involved in the primary decomposition pathway of this compound.

| Compound Name | Molecular Formula | Role in Decomposition |

| This compound | C₇H₃N₅O₅ | Reactant |

| 3,5-Dinitrophenyl isocyanate | C₇H₃N₃O₅ | Intermediate Product |

| Nitrogen gas | N₂ | Gaseous Product |

Applications in Analytical Chemistry

Derivatization Agent for Azide (B81097) Ion Determination

The conversion of the azide ion to 3,5-dinitrobenzoyl azide is a cornerstone for its trace-level analysis. The nucleophilic azide ion reacts with 3,5-dinitrobenzoyl chloride in a slightly acidic aqueous solution to form the stable, UV-absorbing derivative, this compound. tandfonline.com This derivative can then be readily separated and quantified using established analytical techniques.

A sensitive and rapid method for determining azide concentrations involves its derivatization to this compound followed by analysis with High-Performance Liquid Chromatography (HPLC). tandfonline.com The derivatization reaction is completed in approximately 3 minutes. tandfonline.com The resulting reaction mixture is directly injected into the HPLC system, where the components are separated on a reversed-phase column, such as a Zorbax-ODS, using a mobile phase typically composed of a 50/50 acetonitrile/water mixture. tandfonline.com The this compound derivative is then quantified using an ultraviolet (UV) detector. tandfonline.comresearchgate.net The total analysis time for a single sample is typically around 20 minutes. tandfonline.comtandfonline.com This method has been effectively used to quantify azide in various postmortem samples, including blood, stomach contents, liver, kidney, and bile. researchgate.net

Capillary Electrophoresis (CE) provides an alternative method for the rapid and reliable determination of azide following its derivatization to this compound. nih.gov This technique is particularly advantageous due to its simple and rapid sample preparation, which often requires only a simple dilution after the derivatization step. nih.gov The separation is carried out using a buffer system, for instance, one comprising 25 mM phosphate (B84403) buffer and 4 mM cetyltrimethylammonium hydroxide (B78521) at a pH of 3.0. nih.gov Detection is commonly performed using a photodiode array (PDA) detector. nih.gov A key advantage of this CE method is its speed, with the ability to determine azide concentrations within 5 minutes. nih.gov

Method Development and Validation for Analytical Assays

The development and validation of analytical methods using this compound derivatization have focused on enhancing key performance parameters such as sensitivity, selectivity, reproducibility, and accuracy.

The derivatization of the azide ion with 3,5-dinitrobenzoyl chloride is a critical step for enhancing analytical sensitivity. The introduction of the 3,5-dinitrobenzoyl group, a strong chromophore, allows for sensitive detection using UV detectors. tandfonline.comnih.gov

For HPLC-based methods, a detection limit for sodium azide has been reported as low as 10 ng/mL. tandfonline.comtandfonline.com It has been noted that this sensitivity could be further improved by employing a variable wavelength UV detector set to the maximum absorbance of the derivative, which is approximately 240 nm. tandfonline.com In the context of CE, the method has a reported limit of detection of 1.9 µg/mL and a quantification range of 6.5 to 323 µg/mL. nih.gov

Table 1: Performance Characteristics of Azide Determination Methods

| Parameter | HPLC Method | Capillary Electrophoresis Method |

|---|---|---|

| Analyte | Sodium Azide | Sodium Azide |

| Derivative | This compound | This compound |

| Detection Limit | 10 ng/mL tandfonline.comtandfonline.com | 1.9 µg/mL nih.gov |

| Quantitation Range | Not specified | 6.5 - 323 µg/mL nih.gov |

| Analysis Time | ~20 minutes tandfonline.comtandfonline.com | < 5 minutes nih.gov |

A significant advantage of using this compound derivatization is the high selectivity it imparts to the analytical methods. The HPLC method was specifically developed to overcome interferences from ions such as bromide and adipate, which can be problematic in other techniques like ion chromatography. tandfonline.com This allows for the accurate determination of small quantities of azide even in the presence of various other inorganic and organic substances. tandfonline.com The method has proven to be robust in the analysis of complex biological samples in forensic toxicology. researchgate.net

Similarly, the CE-based method has demonstrated good selectivity, with studies showing no observable interference in the electropherograms of drink samples that were fortified with sodium azide. nih.gov

The analytical methods based on this derivatization have been shown to be both reproducible and accurate. The HPLC method has a reported reproducibility of ±3% for repeated analyses of a solution containing 0.3 µg/mL of sodium azide. tandfonline.com The accuracy of the CE method has been confirmed through recovery studies in fortified drink samples, which showed mean recovery values ranging from 93.6% to 105.8%, indicating a high degree of accuracy. nih.gov

Table 2: Validation Parameters for Azide Analysis Methods

| Parameter | HPLC Method | Capillary Electrophoresis Method |

|---|---|---|

| Reproducibility | ±3% at 0.3 µg/mL tandfonline.com | Not specified |

| Accuracy (Recovery) | Not specified | 93.6% - 105.8% nih.gov |

| Matrix Application | Environmental/Industrial tandfonline.com, Forensic Tissues researchgate.net | Drink Samples nih.gov |

Applications in Organic Synthesis and Materials Science

Introduction of the 3,5-Dinitrobenzoyl Moiety into Complex Molecular Architectures

The principal role of 3,5-dinitrobenzoyl azide (B81097) in synthesis is to introduce the 3,5-dinitrobenzoyl (DNB) moiety into various molecular structures. This functional group is a powerful π-acceptor due to the two electron-withdrawing nitro groups on the aromatic ring. This property is fundamental to many of its applications, particularly in creating systems that rely on intermolecular charge-transfer interactions.

The azide itself can react with nucleophiles, but it is most frequently used as a precursor to 3,5-dinitrophenyl isocyanate through a thermal Curtius rearrangement. This isocyanate is highly reactive and serves as a key intermediate for derivatizing molecules containing active hydrogen atoms, such as alcohols and amines. For instance, the derivatization of alcohols and amines with the DNB group is a common strategy to enhance their detection in analytical techniques and to create derivatives suitable for chiral separation. While the more stable 3,5-dinitrobenzoyl chloride is also widely used for this purpose, the azide offers an alternative pathway, particularly for in-situ generation of the isocyanate.

Chiral Derivatization and Enantiomeric Resolution

One of the most significant areas of application for 3,5-dinitrobenzoyl azide and its derivatives is in the field of stereochemistry, specifically for the separation of enantiomers.

This compound is an effective reagent for the derivatization of chiral alcohols and amines to form the corresponding carbamates and ureas. The process typically involves the thermal decomposition of the azide, which undergoes a Curtius rearrangement to form 3,5-dinitrophenyl isocyanate. This highly reactive isocyanate is not usually isolated but is generated in situ and immediately reacts with a chiral alcohol or amine present in the reaction mixture.

Reaction with chiral alcohols yields 3,5-dinitrophenyl carbamates.

Reaction with chiral amines yields 3,5-dinitrophenyl ureas.

This derivatization is crucial because the resulting DNB-carbamates and ureas often exhibit enhanced properties for chromatographic separation compared to the original underivatized molecules. The presence of the DNB group makes these derivatives readily separable on specific chiral stationary phases. This method is convenient, can be performed on a small scale, and avoids the need to isolate the often-unstable isocyanate intermediate.

The 3,5-dinitrobenzoyl group is a cornerstone in the design of "Pirkle-type" or brush-type chiral stationary phases (CSPs) for High-Performance Liquid Chromatography (HPLC). These CSPs are created by covalently bonding a chiral selector, which incorporates the DNB moiety, to a solid support, typically silica (B1680970) gel.

The DNB group functions as a π-acidic (electron-acceptor) site. The chiral selector is designed to also include π-basic (electron-donor) sites and groups capable of hydrogen bonding or dipole-dipole interactions. A wide variety of CSPs have been developed based on this principle, using enantiomerically pure molecules like amino acids (e.g., phenylglycine, leucine), amino alcohols, and diamines as the chiral backbone to which the DNB group is attached. researchgate.netresearchgate.net For example, CSPs derived from N-(3,5-dinitrobenzoyl)phenylglycine or N-(3,5-dinitrobenzoyl)leucine are common and commercially available. acs.orgjlu.edu.cn Research has also explored novel CSPs where the DNB unit is linked to different chiral scaffolds, such as (1S,2R)-N-(3,5-dinitrobenzoyl) norephedrine, to achieve different selectivities. researchgate.net

Table 1: Examples of 3,5-Dinitrobenzoyl-Derived Chiral Stationary Phases (CSPs)

| CSP Base Structure | Chiral Moiety | Key Interaction Sites | Typical Analytes Resolved | Reference(s) |

| DNB-Phenylglycine | (R)- or (S)-Phenylglycine | π-acid (DNB), H-bond (amide), π-base (phenyl) | N-acyl-α-arylalkylamines, various racemates | acs.org |

| DNB-Leucine | (R)- or (S)-Leucine | π-acid (DNB), H-bond (amide) | Hydrophobic analytes, DNB-amino acids | |

| DNB-Norephedrine | (1S,2R)-Norephedrine | π-acid (DNB), H-bond (amide, hydroxyl) | Conformationally rigid analytes | researchgate.net |

| DNB-Diaminocyclohexane | 1,2-Diaminocyclohexane | π-acid (DNB), π-base (naphthyl), H-bond (amide) | Racemic drugs and model compounds | researchgate.net |

The ability of DNB-derived CSPs to separate enantiomers is based on the differential stability of the diastereomeric complexes formed between the chiral stationary phase and each enantiomer of the analyte. Chiral recognition is governed by a combination of attractive intermolecular forces, as described by the widely accepted three-point interaction model. worldscientific.com

For effective separation, there must be at least three simultaneous interactions between the CSP and one of the analyte's enantiomers, with at least one of these interactions being stereochemically dependent. In DNB-based systems, these interactions typically include:

π-π Interactions: This is the most critical interaction. The electron-deficient 3,5-dinitrobenzoyl ring of the CSP (a π-acceptor) forms a charge-transfer complex with a π-basic (electron-rich) aromatic group on the analyte. Conversely, if the analyte is derivatized with a DNB group, it can interact with a π-basic CSP.

Hydrogen Bonding: The amide N-H and carbonyl C=O groups within the CSP structure (and the analyte) serve as crucial sites for hydrogen bond donating and accepting. rsc.org

Steric Interactions: Steric hindrance prevents the "less-favored" enantiomer from achieving the optimal conformation for all three interactions simultaneously, leading to a weaker, less stable complex and thus a shorter retention time on the HPLC column. worldscientific.com

Molecular modeling and spectroscopic studies have confirmed that the combination of salt-bridge, hydrogen bonding, and π-stacking interactions is pivotal for achieving high levels of chiral discrimination. rsc.orgscielo.org.mx

Synthesis of Energetic Materials Incorporating the Dinitrobenzoyl Group

The high nitrogen content and the presence of nitro groups, which are classic explosophores, make the 3,5-dinitrobenzoyl moiety a valuable building block for energetic materials. While the azide itself is an energetic compound, the more stable 3,5-dinitrobenzoyl chloride or 3,5-dinitrobenzoic acid are more commonly used as precursors in this context.

These precursors are reacted with other energy-rich molecules, such as polyols or azoles, to create more complex energetic compounds. For example, the exhaustive acylation of pentaerythritol (B129877) with 3,5-dinitrobenzoyl chloride yields [1,3-bis(3,5-dinitrobenzoyloxy)]-2,2-bis(3,5-dinitrobenzoyloxymethyl)propane, an energetic compound with a calculated detonation velocity of 5368 m/s. asianresassoc.orgacs.org Furthermore, 3,5-dinitrobenzoic acid has been used as a ligand to synthesize energetic coordination complexes with metals like cobalt and copper, incorporating other nitrogen-rich ligands like 1,2,4-triazole-5-one. These materials are investigated for their thermal stability, sensitivity, and detonation properties, aiming to develop new explosives with tailored performance characteristics.

Table 2: Research Findings on Energetic Materials with the 3,5-Dinitrobenzoyl Group

| Precursor | Reactant | Resulting Energetic Compound | Key Finding / Property | Reference(s) |

| 3,5-Dinitrobenzoyl chloride | Pentaerythritol | [1,3-bis(3,5-dinitrobenzoyloxy)]-2,2-bis(3,5-dinitrobenzoyloxymethyl)propane | Amorphous white solid, sparingly soluble, calculated detonation velocity of 5368 m/s. | asianresassoc.orgacs.org |

| 3,5-Dinitrobenzoic acid (HDNBA) | Cobalt(II) salt, 1,2,4-triazole-5-one (TO) | Co(TO)₂(DNBA)₂(H₂O)₂ | Good thermostability up to 238 °C, potential as a less sensitive explosive. | |

| 3,5-Dinitrobenzoic acid (HDNBA) | Copper(II) salt, Tetrazole-1-acetic acid (HTZA) | Cu(TZA)(DNBA) | High thermal stability (up to 270 °C), explored as a combustion promoter for RDX. |

Precursor for Advanced Materials, including Metal-Organic Frameworks (MOFs) with Non-Linear Optical (NLO) Properties and Specialized Polymers

The unique electronic and structural features of the 3,5-dinitrobenzoyl group have been exploited in the creation of advanced materials with specific functional properties.

The parent compound, 3,5-dinitrobenzoic acid (the hydrolysis product of the azide), serves as an organic linker molecule for the construction of Metal-Organic Frameworks (MOFs) and other coordination complexes. acs.org The carboxylate group coordinates to metal ions, while the dinitrophenyl body forms the structural framework. The strong electron-withdrawing nature of the nitro groups makes these linkers interesting for applications in non-linear optics (NLO). researchgate.netrsc.org Research has shown that crystalline materials and complexes formed between 3,5-dinitrobenzoic acid and other organic molecules (like p-anisidine (B42471) or diethanolamine) can exhibit significant third-order NLO properties, including nonlinear refraction and absorption, making them candidates for optical switching and photonics applications. researchgate.networldscientific.com

In polymer science, the 3,5-dinitrobenzoyl moiety is incorporated into polymer chains to induce specific properties, most notably through charge-transfer interactions. For example, poly{2-[(3,5-dinitrobenzoyl)oxy]ethyl methacrylate} is a polymer where the DNB group acts as a π-acceptor. When blended with a polymer containing π-donor groups, such as poly[(N-ethylcarbazol-3-yl)methyl methacrylate], strong charge-transfer complexes are formed. These interactions significantly influence the miscibility and phase structure of the polymer blend, allowing for the creation of materials with tailored morphologies at the molecular level.

Structural Elucidation and Spectroscopic Characterization

X-ray Crystallography Studies of 3,5-Dinitrobenzoyl Azide (B81097) and its Derivatives

An analysis of 3,5-dinitrobenzoyl chloride reveals an approximately planar molecule. nih.gov The carbonyl chloride group and the two nitro groups exhibit slight twists relative to the benzene (B151609) ring. nih.gov The crystal packing is stabilized by intermolecular C—H···O hydrogen bonds. nih.gov This foundational structure of the 3,5-dinitrobenzoyl moiety is the core of the corresponding azide.

Studies on various other aryl azides show that the C-N-N-N linkage is nearly linear, a characteristic feature of the azide functional group. The azide group typically lies nearly coplanar with the aromatic ring to which it is attached, allowing for electronic communication between the azide and the ring.

Table 1: Crystallographic Data for 3,5-Dinitrobenzoyl Chloride

| Parameter | Value nih.gov |

| Chemical Formula | C₇H₃ClN₂O₅ |

| Molecular Weight | 230.56 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a | 18.295 (4) Å |

| b | 8.3924 (19) Å |

| c | 5.7362 (13) Å |

| Volume (V) | 880.7 (3) ų |

| Z | 4 |

| Temperature | 93 K |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for deducing the carbon-hydrogen framework of a molecule. While a dedicated spectrum for 3,5-dinitrobenzoyl azide is not published, its expected NMR signals can be accurately predicted based on data from its derivatives. rsc.orgscielo.org.mx

In ¹H NMR spectroscopy, the aromatic region is highly characteristic. The proton at the C2 position (between the two nitro groups) is expected to appear as a triplet at approximately 9.0-9.1 ppm due to coupling with the two meta-protons at C4 and C6. These two equivalent protons would, in turn, appear as a doublet at around 8.8-9.0 ppm.

In ¹³C NMR spectroscopy, the carbon atoms of the aromatic ring would show distinct signals, with the carbons bearing the nitro groups (C3 and C5) being significantly shifted downfield. The carbonyl carbon would also have a characteristic chemical shift in the range of 162-164 ppm. Further characterization using nitrogen NMR (¹⁴N or ¹⁵N) would be definitive for the azide moiety, likely showing two distinct signals for the central and terminal nitrogen atoms of the N₃ group.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | H-2, H-6 | ~8.94 | Doublet (d) |

| ¹H | H-4 | ~9.02 | Triplet (t) |

| ¹³C | C=O | ~162.3 | Singlet |

| ¹³C | C-1 | ~132.2 | Singlet |

| ¹³C | C-2, C-6 | ~128.8 | Singlet |

| ¹³C | C-3, C-5 | ~148.3 | Singlet |

| ¹³C | C-4 | ~122.5 | Singlet |

Predicted values are based on data from closely related 3,5-dinitrobenzoyl derivatives. scielo.org.mx

Mass Spectrometry (MS) for Characterization and Identification of this compound

Mass spectrometry is a primary technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis. The compound this compound is frequently used as a derivatizing agent for the sensitive detection of azide ions in various samples using techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.net

The molecular formula of this compound is C₇H₃N₅O₅, corresponding to a monoisotopic mass of 237.01341821 Da. nih.gov In mass spectral analysis, this molecular ion peak ([M]⁺) would be a key identifier.

The fragmentation pattern of aryl azides under electron impact ionization is well-studied and typically follows a predictable pathway. researchgate.net The most characteristic initial fragmentation step is the loss of a molecule of nitrogen (N₂), which has a mass of 28 Da. This elimination results in the formation of a highly reactive arylnitrene radical cation ([M-28]⁺). This intermediate can then undergo further fragmentation, such as the loss of carbon monoxide (CO) or nitric oxide (NO). researchgate.net

Table 3: Key Mass Spectrometric Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₇H₃N₅O₅ | nih.gov |

| Molecular Weight | 237.13 g/mol | nih.gov |

| Monoisotopic Mass | 237.013418 Da | nih.gov |

| Primary Fragmentation | Loss of N₂ (28 Da) | researchgate.net |

| Key Fragment Ion | [C₇H₃N₃O₅]⁺ (m/z ≈ 209) | researchgate.net |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Research Contexts

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic system within a molecule, respectively.

Infrared (IR) Spectroscopy: The most diagnostic feature in the IR spectrum of any organic azide is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide (N₃) group. This peak typically appears in the region of 2100-2270 cm⁻¹. scielo.org.mx For this compound, this band would be a primary indicator of its successful synthesis. Other expected characteristic absorptions include strong peaks for the symmetric and asymmetric stretches of the two nitro (NO₂) groups (around 1540 cm⁻¹ and 1345 cm⁻¹, respectively) and a strong absorption for the carbonyl (C=O) group stretch (around 1700-1725 cm⁻¹). scielo.org.mxnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: The 3,5-dinitrophenyl moiety acts as a strong chromophore. The presence of the nitro groups and the aromatic ring creates a conjugated system that absorbs strongly in the ultraviolet region. This property is exploited in analytical chemistry, where this compound is formed to allow for the sensitive detection and quantification of azide ions using High-Performance Liquid Chromatography (HPLC) with a UV detector. wiley-vch.de

Table 4: Key Spectroscopic Features for this compound

| Spectroscopy Type | Functional Group | Characteristic Absorption |

| Infrared (IR) | Azide (–N₃) | ~2100–2270 cm⁻¹ (strong, sharp) |

| Infrared (IR) | Nitro (–NO₂) | ~1540 cm⁻¹ (asymmetric), ~1345 cm⁻¹ (symmetric) |

| Infrared (IR) | Carbonyl (C=O) | ~1700–1725 cm⁻¹ |

| UV-Vis | Dinitrophenyl Chromophore | Strong absorption in the UV range |

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Bonding in 3,5-Dinitrobenzoyl Azide (B81097)

Quantum chemical calculations are fundamental to understanding the distribution of electrons and the nature of chemical bonds within a molecule. For 3,5-dinitrobenzoyl azide, these calculations reveal how the electron-withdrawing nitro groups influence the benzoyl azide moiety, affecting its stability and reactivity.

A variety of computational methods have been employed to study aromatic azides and related compounds. These range from semi-empirical methods like AM1 and PM3, which are computationally less expensive, to more robust and accurate ab initio and Density Functional Theory (DFT) methods. cuny.edumpg.de DFT, with functionals such as B3LYP and M06-2X, has proven particularly effective for investigating the relationship between structure, mechanism, and reactivity in complex organic molecules. cuny.edu

Calculations on this compound focus on several key aspects:

Molecular Geometry: Optimization of the molecular geometry provides information on bond lengths, bond angles, and dihedral angles, showing, for instance, the planarity of the benzene (B151609) ring and the orientation of the azide and nitro groups.

Electronic Distribution: Analysis of the electron density distribution and molecular electrostatic potential maps highlights the electronic effects of the substituents. The two nitro groups strongly withdraw electron density from the aromatic ring, making the carbonyl carbon more electrophilic. The azide group itself is a complex functional group with distinct charges on its three nitrogen atoms.

Bonding Analysis: Theoretical charge density studies, often using approaches like the Atoms in Molecules (AIM) theory, can characterize the nature of the chemical bonds. nih.gov For example, the N-N bonds within the azide group are of particular interest, as their relative strengths are key to the decomposition process.

These computational approaches provide a detailed picture of the ground-state electronic structure, which is the foundation for understanding the molecule's reactivity and decomposition pathways. cyberleninka.rutaylor.edu

Table 1: Commonly Used Quantum Chemical Methods for Aromatic Azide Analysis

| Method Type | Specific Examples | Typical Applications |

| Semi-Empirical | AM1, PM3 | Initial geometry optimizations, analysis of large systems. |

| Density Functional Theory (DFT) | B3LYP, PBE, M06-2X | Geometry optimization, reaction mechanism studies, calculation of activation energies, simulation of spectra. cuny.eduresearchgate.net |

| Ab Initio | Hartree-Fock (HF), MP2, CCSD(T) | High-accuracy energy calculations, benchmarking DFT results. nih.gov |

| Time-Dependent DFT (TD-DFT) | TD-B3LYP, etc. | Simulation of electronic (UV-Vis) and circular dichroism spectra. researchgate.net |

Reaction Mechanism Elucidation through Computational Modeling

The primary reaction of acyl azides is the Curtius rearrangement, a thermal or photochemical process that converts the acyl azide into an isocyanate with the loss of dinitrogen (N₂). nih.govlscollege.ac.in Computational modeling has been crucial in elucidating the detailed mechanism of this rearrangement.

The central question regarding the Curtius rearrangement is whether it proceeds through a concerted mechanism (synchronous bond breaking and migration) or a stepwise mechanism involving a highly reactive acyl nitrene intermediate. nih.govlscollege.ac.in

Concerted Pathway: In this pathway, the R-group migrates from the carbonyl carbon to the adjacent nitrogen atom simultaneously with the expulsion of the N₂ molecule. This is a single-step process that proceeds through a single transition state.

Stepwise Pathway: This mechanism involves the initial cleavage of the N-N₂ bond to form an acyl nitrene intermediate and a molecule of nitrogen gas. The nitrene then rearranges to form the isocyanate.

DFT calculations on benzoyl azide and related substituted acyl azides have shown that the thermal reaction generally proceeds through a concerted mechanism. researchgate.netresearchgate.net Intrinsic Reaction Coordinate (IRC) analyses, which map the reaction path from the transition state to the reactant and product, confirm that the rearrangement and nitrogen loss are concurrent events. nih.gov Computational studies have found that a stepwise pathway involving a nitrene intermediate is typically higher in energy for thermal reactions. nih.gov However, for photochemical rearrangements, the stepwise pathway via a nitrene is considered viable. lscollege.ac.in

Computational models can also explore the influence of catalysts. For example, DFT studies have shown that Lewis acids like boron trifluoride (BF₃) can coordinate to the carbonyl oxygen, lowering the activation energy and facilitating the rearrangement at lower temperatures. researchgate.net

Stability and Decomposition Pathway Predictions via Theoretical Methods

The stability of this compound is intrinsically linked to the energy barrier of its decomposition via the Curtius rearrangement. Theoretical methods are highly effective at calculating the activation energies (ΔEᵃ) and transition state geometries for this process, providing a quantitative measure of the compound's thermal stability.

By calculating the potential energy surface for the reaction, chemists can identify the lowest energy pathway for decomposition. researchgate.net For the Curtius rearrangement, this involves locating the transition state structure for both the concerted and stepwise pathways and calculating their respective energies relative to the ground-state acyl azide.

Table 2: Representative Calculated Activation Barriers for the Curtius Rearrangement of Acyl Azides (Illustrative Data)

| Acyl Azide | Computational Method | Calculated Activation Barrier (kcal/mol) | Predicted Mechanism |

| Acetyl Azide | CCSD(T)/6-311+G(d,p) | 26.3 | Concerted nih.gov |

| Pivaloyl Azide | B3LYP/6-311+G(d,p) | 27.4 | Concerted nih.gov |

| Benzoyl Azide | B3LYP/6-311+G(d,p) | 30.0 | Concerted nih.gov |

| Cinnamoyl Azide | B3LYP/6-31G(d,p) | 34.3 | Concerted researchgate.net |

Note: This table presents data for analogous compounds to illustrate typical values. Specific calculations for this compound may vary but are expected to follow similar trends.

Structure-Reactivity Relationship Studies through Computational Approaches

Computational chemistry provides powerful tools to establish clear relationships between the molecular structure of this compound and its chemical reactivity. The key to this relationship lies in the electronic influence of the dinitro-substituted phenyl group on the azido-carbonyl moiety.

The two nitro groups are potent electron-withdrawing groups. Quantum chemical calculations quantify this effect by revealing:

Modified Atomic Charges: A significant positive partial charge on the carbonyl carbon, enhanced by the nitro groups, makes it more susceptible to nucleophilic attack in reactions other than the rearrangement.

Frontier Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. For instance, the LUMO of this compound is expected to be relatively low in energy, indicating its character as a good electron acceptor in certain reactions.

Substituent Effects on Reaction Barriers: As seen in studies of substituted cinnamoyl azides, computational methods can systematically model how electron-withdrawing or -donating groups alter the activation energy of the Curtius rearrangement. researchgate.net This allows for the prediction of how the dinitro substitution in this compound affects its decomposition rate compared to unsubstituted benzoyl azide.

Furthermore, computational studies, such as molecular dynamics simulations, have been used to understand how the 3,5-dinitrobenzoyl group engages in non-covalent interactions like π-π stacking and hydrogen bonding. researchgate.net While these studies often focus on derivatives (like 3,5-dinitrobenzoyl amino acids), they demonstrate the role of the dinitrophenyl scaffold in molecular recognition, a key aspect of its reactivity and interaction with other molecules. researchgate.netboku.ac.at These approaches allow researchers to build predictive models that correlate specific structural features with observable chemical behavior.

Future Research Directions and Emerging Applications

Integration of 3,5-Dinitrobenzoyl Azide (B81097) in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs) and cascade processes are powerful tools in modern organic synthesis, enabling the construction of complex molecular architectures in a single, efficient step. 20.210.105tcichemicals.com While the direct application of 3,5-dinitrobenzoyl azide in such reactions is not extensively documented, the known reactivity of acyl azides suggests a fertile ground for future exploration.

Acyl azides are versatile intermediates capable of participating in various transformations, including the Curtius rearrangement to form isocyanates. nih.govwikipedia.orgresearchgate.net This rearrangement could be the entry point for this compound into MCRs. The in situ generated 3,5-dinitrobenzoyl isocyanate could be trapped by various nucleophiles in reactions like the Ugi or Passerini reactions, leading to the synthesis of diverse heterocyclic scaffolds and pseudo-peptides. beilstein-journals.orgiucr.org The strong electron-withdrawing nature of the two nitro groups on the benzoyl moiety would significantly influence the reactivity of the isocyanate, potentially leading to novel reaction pathways and product profiles not observed with other acyl azides.

Future research could focus on designing one-pot procedures where this compound is a key component. For instance, a cascade reaction could be initiated by the thermal or photochemical decomposition of the azide, followed by a series of intramolecular cyclizations or intermolecular reactions to build complex polycyclic systems. The development of such cascade reactions would be highly valuable for generating libraries of compounds for drug discovery and materials science. 20.210.105nih.gov A three-component reaction involving C,N-cyclic N'-acyl azomethine imines, isocyanides, and azide compounds has been shown to effectively synthesize 1,5-disubstituted tetrazoles, suggesting a potential template for reactions involving this compound. rsc.org

Exploitation in Advanced Catalysis and Novel Reaction Design

The unique electronic and steric properties of this compound make it an intriguing candidate for applications in advanced catalysis, both as a substrate and potentially as a precursor to catalytic species.

The field of transition metal-catalyzed C-H functionalization offers significant opportunities. Acyl azides have been employed as nitrogen sources in metal-catalyzed amidation reactions. raco.cat The this compound could serve as a unique amidating reagent in reactions catalyzed by transition metals like rhodium, iridium, or palladium. raco.catmdpi.com The electron-deficient nature of the 3,5-dinitrobenzoyl group could modulate the reactivity and selectivity of these transformations, potentially enabling C-H amidation of otherwise unreactive substrates. Furthermore, palladium-catalyzed carbonylation of acyl azides has been reported to provide access to acyl ureas, a transformation that could be explored with this compound. acs.org

In the realm of organocatalysis, the 3,5-dinitrobenzoyl group is a well-established π-acidic moiety used in chiral recognition. researchgate.netrug.nl This property could be harnessed in the design of novel organocatalysts. For example, catalysts bearing the 3,5-dinitrobenzoyl moiety could be developed for enantioselective transformations, where the catalyst interacts with substrates through π-π stacking and hydrogen bonding. The azide functionality could serve as a reactive handle for anchoring the catalytic scaffold to a support or for post-synthetic modification.

Future research could also explore the generation of highly reactive nitrene intermediates from this compound under thermal or photochemical conditions. The reactivity of these nitrenes could be harnessed in catalytic cycles for reactions such as aziridination of olefins, which is a key transformation in organic synthesis. researchgate.net The electronic properties of the dinitrobenzoyl group would influence the electrophilicity and stability of the nitrene, potentially leading to new catalytic systems with unique reactivity profiles.

Development of Next-Generation Analytical Probes and Reagents Based on this compound

The established use of 3,5-dinitrobenzoyl derivatives in analytical chemistry provides a strong foundation for the development of next-generation probes and reagents based on this compound. The compound itself is a precursor to a derivatizing agent for the sensitive determination of azide ions. nih.govsigmaaldrich.comresearchgate.net

The primary application of the related compound, 3,5-dinitrobenzoyl chloride, is in the derivatization of alcohols, amines, and amino acids for chromatographic analysis. researchgate.netresearchgate.net this compound could be explored as an alternative derivatizing agent. Its reaction with analytes could proceed under different conditions than the corresponding acid chloride, potentially offering advantages in terms of selectivity and milder reaction conditions. The strong UV absorbance of the 3,5-dinitrobenzoyl group allows for sensitive detection. nih.gov

Future work could focus on developing novel analytical methods where this compound is used to create probes for specific analytes. For instance, it could be incorporated into molecules designed to selectively bind to and detect species of biological or environmental interest. The azide group offers a versatile handle for "click" chemistry, allowing for the straightforward attachment of the 3,5-dinitrobenzoyl chromophore to a wide range of molecular scaffolds.

Furthermore, the development of advanced analytical techniques could benefit from new reagents based on this compound. For example, its use in capillary electrophoresis has already been demonstrated for the determination of azide. nih.gov New methods could be developed for other analytes by designing specific reactions that utilize this compound as a pre-column or on-column derivatization reagent. The table below summarizes the analytical applications of 3,5-dinitrobenzoyl derivatives.

| Analytical Technique | Analyte | Role of 3,5-Dinitrobenzoyl Moiety | Reference(s) |

| Capillary Electrophoresis | Azide | Derivatizing agent for UV detection | nih.gov |

| Liquid Chromatography | Azide | Derivatizing agent for UV detection | sigmaaldrich.com |

| HPLC | Alcohols, Amines | Derivatizing agent for chiral separation | researchgate.netresearchgate.net |

| HPLC | Amino Acids | Chiral selector in stationary phases | rug.nl |

Exploration of this compound in Novel Material Science Contexts

The inherent properties of this compound, namely its energetic nature and the potential for the 3,5-dinitrobenzoyl group to participate in intermolecular interactions, make it a promising candidate for the development of new materials.

The presence of two nitro groups and an azide functionality suggests that this compound and its derivatives could be explored as energetic materials. scielo.org.mxrsc.orgsemanticscholar.orgrsc.org The high nitrogen content and the potential to release a significant amount of energy upon decomposition are key characteristics of such materials. Research in this area would involve the synthesis and characterization of new compounds derived from this compound and the evaluation of their thermal stability, sensitivity, and energetic performance. For example, it could be used as a building block for the synthesis of more complex energetic polymers or cocrystals. energetic-materials.org.cnmdpi.com

Beyond energetic materials, the 3,5-dinitrobenzoyl group is known to engage in π-stacking interactions, which can be exploited for the design of self-assembling systems and functional materials. researchgate.net The azide group, through "click" chemistry, provides a powerful tool for incorporating the 3,5-dinitrobenzoyl moiety into polymers and other macromolecular structures. This could lead to the development of new materials with tailored electronic, optical, or recognition properties. For instance, polymers containing the 3,5-dinitrobenzoyl unit could be investigated for applications in organic electronics or as stationary phases for chromatography with enhanced selectivity. researchgate.net

Future research could also target the synthesis of novel polymers where this compound is used as a monomer or a cross-linking agent. The thermal or photochemical decomposition of the azide could be used to initiate polymerization or to create cross-links within a polymer matrix, leading to materials with unique network structures and properties.

Q & A

Q. What are the standard synthetic protocols and purity characterization methods for 3,5-Dinitrobenzoyl azide?

- Methodological Answer : Synthesis typically involves nucleophilic substitution of 3,5-Dinitrobenzoyl chloride with sodium azide under controlled conditions. A reflux setup in anhydrous solvents (e.g., acetonitrile or DMF) is recommended to avoid side reactions with moisture. Post-reaction, solvent removal via vacuum distillation and recrystallization in ethanol/water mixtures can yield pure product . Purity is assessed using FT-IR (characteristic azide peak at ~2100 cm⁻¹), ¹H/¹³C NMR (aromatic proton signals at δ 8.5–9.0 ppm), and HPLC-UV (λ = 254 nm) with a C18 column and acetonitrile/water mobile phase .

Q. How is this compound employed as a derivatizing agent in analytical chemistry?

- Methodological Answer : The azide reacts with primary amines or hydroxyl groups to form stable derivatives for chromatographic detection. For example, in HPLC enantiomer separation , it derivatizes chiral amines into UV-active compounds, enabling resolution on Pirkle-type chiral stationary phases (e.g., n-hexane/2-propanol mobile phase, 1 mL/min flow rate) . In capillary electrophoresis , derivatization enhances sensitivity for trace azide quantification in biological matrices .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Explosivity Risk : Avoid friction, heat, or shock during synthesis/storage. Use blast shields and small-scale reactions.

- Toxicity : Wear nitrile gloves, goggles, and a respirator to prevent inhalation of dust.

- Waste Disposal : Neutralize residual azide with sodium nitrite/hypochlorite solutions before disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound derivatization in complex matrices?

- Methodological Answer :

- Stoichiometry : Use a 1.2–1.5 molar excess of azide to target analyte to ensure complete derivatization.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve reactivity with sterically hindered amines.

- Temperature : Reactions at 50–60°C for 30–60 minutes enhance yield without decomposition .

- Validation : Spike recovery experiments (e.g., 90–110% recovery in serum samples) confirm method robustness .

Q. How should researchers resolve contradictions in spectral data during structural elucidation of azide derivatives?

- Methodological Answer :

- Cross-Validation : Compare experimental IR/NMR with computational predictions (e.g., DFT-based spectral simulations) or reference databases like NIST Chemistry WebBook .

- Purity Checks : Use HPLC-MS to detect impurities (e.g., unreacted starting material) that distort spectral peaks .

- Isotopic Labeling : Synthesize deuterated analogs to confirm peak assignments in complex spectra .

Q. What strategies mitigate low yields in this compound synthesis?

- Methodological Answer :

- Moisture Control : Use anhydrous solvents and a nitrogen atmosphere to prevent hydrolysis.

- Catalysis : Add catalytic iodide (e.g., NaI) to accelerate nucleophilic substitution.

- Workup Optimization : Employ liquid-liquid extraction (e.g., ethyl acetate/water) to isolate the azide from inorganic salts .

Methodological Tables

Q. Table 1: Key Spectral Peaks for this compound

| Technique | Key Peaks/Parameters | Reference |

|---|---|---|

| FT-IR | 2100 cm⁻¹ (N₃ stretch), 1530/1350 cm⁻¹ (NO₂) | |

| ¹H NMR (DMSO-d6) | δ 8.7 ppm (aromatic protons) | |

| HPLC-UV | Retention time: 8.2 min (C18, ACN/H₂O 70:30) |

Q. Table 2: Optimized Derivatization Conditions for Amines

| Parameter | Optimal Range | Impact on Yield/Resolution |

|---|---|---|

| Reaction Time | 45–60 min | Prevents over-derivatization |

| Temperature | 50°C | Balances kinetics/stability |

| Molar Ratio | 1.5:1 (azide:analyte) | Ensures complete reaction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.